

Cyclotrisiloxane (CAS 541-05-9): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclotrisiloxane

Cat. No.: B1260393

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Hexamethyl**cyclotrisiloxane** (D3), identified by CAS number 541-05-9, is a cyclic volatile methylsiloxane (cVMS). It is the smallest cyclic siloxane, consisting of a six-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom. This organosilicon compound serves as a key monomer and intermediate in the production of silicone polymers and is found as a residual impurity in a variety of industrial and consumer products. This technical guide provides a detailed overview of its chemical data, toxicological profile, and environmental considerations, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key assessment workflows.

Chemical and Physical Properties

Cyclotrisiloxane is a white crystalline solid at room temperature with a characteristic faint odor. It is highly flammable and sensitive to moisture, undergoing hydrolysis.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₈ O ₃ Si ₃	
Molecular Weight	222.46 g/mol	
Appearance	White crystalline solid	[1]
Melting Point	63 - 67 °C (145.4 - 152.6 °F)	
Boiling Point	134 °C (273.2 °F) at 760 mmHg	
Flash Point	35 °C (95 °F) (closed cup)	
Density	1.19 g/cm ³ at 25 °C	
Vapor Pressure	6.71 hPa at 25 °C	
Water Solubility	1.6 mg/L at 23 °C (slightly soluble)	[2]
Log Octanol/Water Partition Coefficient (Log P)	2.155 (Crippen Calculated)	

Toxicological Profile

The toxicological data for hexamethyl**cyclotrisiloxane** indicates a low level of acute toxicity via the oral route. It can cause mild skin and eye irritation. Repeated exposure studies in animals have identified the liver and kidneys as potential target organs.

Endpoint	Species	Route	Value & Observation	Reference(s)
Acute Oral Toxicity (LD50)	Rat	Oral	> 15,400 mg/kg bw	[2]
Acute Inhalation Toxicity (LC50)	Rat	Inhalation	36,000 mg/m ³ (4 hours)	[1]
Skin Irritation	Rabbit	Dermal	Mild irritation (slight redness) upon repeated application of undiluted substance.	[1][2]
Eye Irritation	Rabbit	Ocular	Not irritating in a study with one rabbit.[2] Other sources suggest it may be irritating, causing inflammation with prolonged contact.[1]	[1][2]
Skin Sensitization	Guinea Pig	Dermal	Does not cause skin sensitization (Maximisation Test - OECD 406).	
Genotoxicity	-	In vitro	Negative in Ames test (S. typhimurium).	
Reproductive Toxicity	Rat	Inhalation	Suspected of damaging fertility.[3] A combined repeated-	[2][3]

			dose/reproductiv e toxicity study showed decreased seminal vesicle weight with an increased incidence of atrophy in males at 2500 ppm.	
Repeated Dose Toxicity	Rat	Inhalation	LOAEC of 0.61 mg/L (100 ppm) based on kidney findings in males (protein droplet nephropathy) and decreased food consumption in both sexes after 29 days of exposure.[2] Increased liver weights were also observed.[2]	[2]

Ecotoxicological Information

Due to its rapid hydrolysis, standard aquatic toxicity testing is challenging for **cyclotrisiloxane**. Studies conducted at its limit of water solubility have not shown adverse effects on key aquatic organisms.

Endpoint	Species	Duration	Value & Observation	Reference(s)
Acute Fish Toxicity	Rainbow Trout	96 hours	No mortalities observed at the limit of water solubility (1.6 mg/L) in a flow-through study.	[2]
Acute Invertebrate Toxicity	Daphnia magna	48 hours	No effects observed at the limit of water solubility in a flow-through study.	[2]
Persistence	-	-	Undergoes rapid hydrolysis in water. The ultimate degradation products are dimethylsilanedio I, which can further biodegrade to inorganic constituents.	[2]
Bioaccumulation	-	-	Low potential for bioaccumulation due to rapid hydrolysis.	

Experimental Protocols

The methodologies for key toxicological and physicochemical tests are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

These protocols are summarized below to provide insight into the generation of the presented data.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 425

The Up-and-Down Procedure (UDP) is utilized to estimate the median lethal dose (LD50) while minimizing the number of animals used.

- **Test System:** Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.^[4] Animals are acclimated to laboratory conditions for at least 5 days.^[4]
- **Dose Administration:** The test substance is administered orally by gavage.^[5] For solids, the substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil). The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight).^[4]
- **Procedure:** Dosing is performed sequentially in single animals at 48-hour intervals. The first animal is dosed at a level representing the best estimate of the LD50. If this animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.^[6]
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.^{[4][5]}
- **Endpoint:** The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.

Skin Irritation - Based on OECD Guideline 404

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

- **Test System:** Healthy, young adult albino rabbits are used. The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.^[7]

- Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area (~6 cm²) of skin and covered with a gauze patch.[\[7\]](#)
- Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.[\[7\]](#)
- Observations: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[8\]](#)
- Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale). The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index.

Water Solubility - Based on OECD Guideline 105

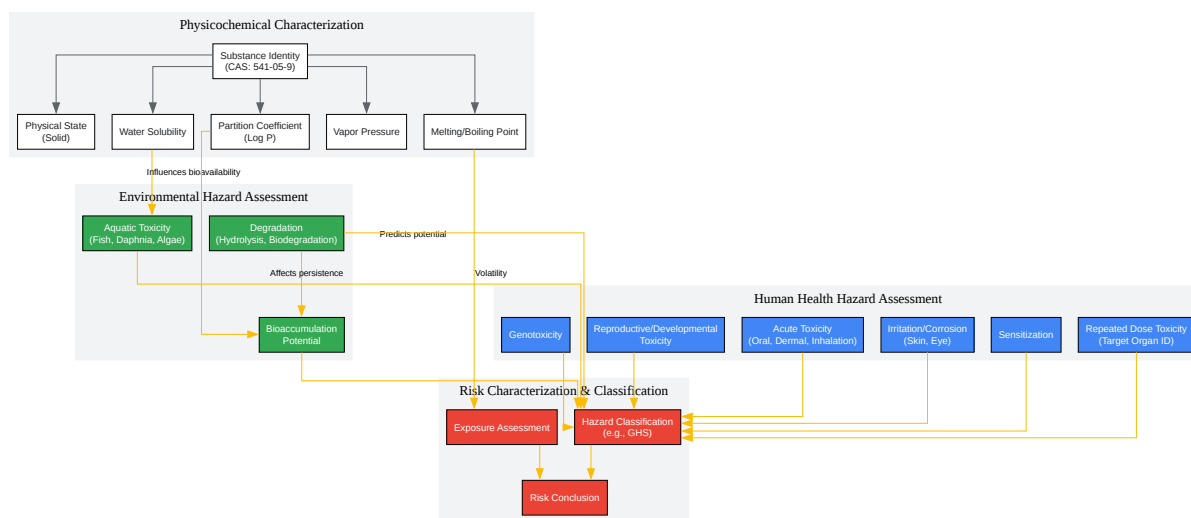
The flask method is suitable for substances with solubilities above 10⁻² g/L, which applies to **cyclotrisiloxane**.

- Principle: An excess amount of the test substance is agitated in purified water at a controlled temperature for a sufficient period to reach equilibrium.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Procedure:
 - A preliminary test is conducted to determine the approximate solubility and the time to reach equilibrium.
 - For the main test, an amount of the substance in excess of its solubility is added to a vessel containing a known volume of water.
 - The mixture is agitated at a constant temperature (e.g., 20 °C) until saturation is achieved.
 - The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.[\[12\]](#)
- Analysis: The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

- Endpoint: The water solubility is reported as the mass concentration (e.g., in mg/L) at the specified temperature.

Visualization of Assessment Workflow

Given the absence of specific, well-characterized signaling pathway interactions for hexamethylcyclotrisiloxane in the public literature, a logical workflow diagram is presented below. This diagram illustrates the integrated assessment process for a chemical substance, moving from basic identity and properties to toxicological and environmental hazard characterization.



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Caption: Logical workflow for chemical safety assessment.

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- To cite this document: BenchChem. [Cyclotrisiloxane (CAS 541-05-9): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260393#chemical-data-for-cyclotrisiloxane-cas-number-541-05-9]

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